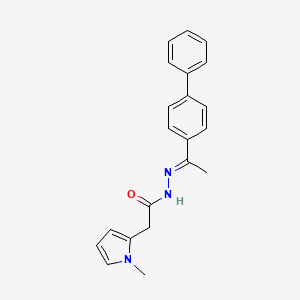
2,6-di-tert-butyl-4-(5,6-dimethoxy-2-methyl-1H-benzimidazol-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-di-tert-butyl-4-(5,6-dimethoxy-2-methyl-1H-benzimidazol-1-yl)phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of two tert-butyl groups and a benzimidazole moiety substituted with dimethoxy and methyl groups. It is known for its antioxidant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-(5,6-dimethoxy-2-methyl-1H-benzimidazol-1-yl)phenol can be achieved through a multi-step process involving the following key steps:
Alkylation of Phenol: The initial step involves the alkylation of phenol with tert-butyl groups.
Formation of Benzimidazole: The benzimidazole moiety is synthesized by reacting o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Coupling Reaction: The final step involves coupling the alkylated phenol with the benzimidazole derivative. This can be achieved using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-di-tert-butyl-4-(5,6-dimethoxy-2-methyl-1H-benzimidazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzimidazole moiety can undergo reduction to form dihydrobenzimidazole derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions are employed using catalysts like aluminum chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Alkyl or aryl-substituted phenols.
Applications De Recherche Scientifique
2,6-di-tert-butyl-4-(5,6-dimethoxy-2-methyl-1H-benzimidazol-1-yl)phenol has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential role in inhibiting oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.
Industry: Used as a stabilizer in fuels and lubricants to prevent oxidation and gumming.
Mécanisme D'action
The antioxidant properties of 2,6-di-tert-butyl-4-(5,6-dimethoxy-2-methyl-1H-benzimidazol-1-yl)phenol are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The phenolic hydroxyl group plays a crucial role in this process. The compound also interacts with molecular targets such as reactive oxygen species (ROS) and inhibits their activity, thereby protecting cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-di-tert-butylphenol: Similar structure but lacks the benzimidazole moiety.
2,6-di-tert-butyl-4-methylphenol:
2,4-dimethyl-6-tert-butylphenol: Used as an antioxidant and UV stabilizer in fuels and plastics.
Uniqueness
2,6-di-tert-butyl-4-(5,6-dimethoxy-2-methyl-1H-benzimidazol-1-yl)phenol is unique due to the presence of the benzimidazole moiety, which enhances its antioxidant properties and broadens its application spectrum compared to other similar compounds.
Propriétés
Formule moléculaire |
C24H32N2O3 |
|---|---|
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(5,6-dimethoxy-2-methylbenzimidazol-1-yl)phenol |
InChI |
InChI=1S/C24H32N2O3/c1-14-25-18-12-20(28-8)21(29-9)13-19(18)26(14)15-10-16(23(2,3)4)22(27)17(11-15)24(5,6)7/h10-13,27H,1-9H3 |
Clé InChI |
APGNKAOAQKOKIC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC(=C(C=C2N1C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2-Phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl benzoate](/img/structure/B11669618.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11669619.png)

![(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11669633.png)
![N'-[(1E)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11669638.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{(3E)-5-bromo-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B11669642.png)
![5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11669643.png)
![Ethyl 2-{[(3-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11669650.png)
![(5E)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11669656.png)

![5-bromo-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-ethoxybenzohydrazide](/img/structure/B11669668.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11669672.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11669678.png)
![Ethyl 2-[(3-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11669702.png)
